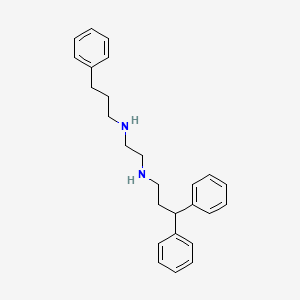

N'-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine

Description

Properties

CAS No. |

627522-64-9 |

|---|---|

Molecular Formula |

C26H32N2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

N'-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine |

InChI |

InChI=1S/C26H32N2/c1-4-11-23(12-5-1)13-10-19-27-21-22-28-20-18-26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-9,11-12,14-17,26-28H,10,13,18-22H2 |

InChI Key |

RRDLEDLMUOABTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction with Amine Precursors

One common approach involves reacting 3,3-diphenylpropionic acid derivatives with amines. This method can be outlined as follows:

Starting Materials : 3,3-Diphenylpropionic acid derivatives and appropriate amines.

Reaction Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent (e.g., toluene or dichloromethane) with the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.

Yield : Typical yields range from 70% to 90%, depending on the specific conditions and purity of the starting materials.

Friedel-Crafts Alkylation

Another method involves Friedel-Crafts alkylation to introduce the diphenylpropyl groups:

Starting Materials : Benzene and 3,3-diphenylpropanol.

Catalyst : Anhydrous aluminum chloride is commonly used as a catalyst.

Procedure : The reaction mixture is heated under reflux until completion, followed by quenching with water and extraction of the organic layer.

Yield : This method can yield high purity products with yields exceeding 85%.

Detailed Reaction Mechanisms

The mechanisms for these reactions often involve multiple steps:

Formation of Intermediates : For instance, in Friedel-Crafts alkylation, the generation of a carbocation intermediate allows for electrophilic attack on benzene rings.

Nucleophilic Addition : In amine coupling reactions, nucleophilic attack by the amine on the carbonyl carbon leads to the formation of an intermediate that can subsequently lose water to form the desired amide bond.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Key Advantages |

|---|---|---|---|

| Reaction with Amine Precursors | 70-90 | High | Direct formation of amide bonds |

| Friedel-Crafts Alkylation | >85 | Very High | Efficient introduction of bulky groups |

Chemical Reactions Analysis

Types of Reactions

N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce simpler amines.

Scientific Research Applications

N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,3-diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations :

- The target compound exhibits significantly higher molecular weight compared to simpler analogs (e.g., diisopropyl derivative), primarily due to its bulky aromatic substituents .

- Unlike the antifungal diamidine derivative (Compound 6), the target lacks electron-deficient amidine groups, which are critical for electrostatic interactions with biological targets .

Antifungal and Antimicrobial Potential

In contrast, the target compound’s aromatic substituents may favor π-stacking interactions with biomolecules like ATP, as seen in polyamine receptors (e.g., anthryl-substituted analogs in ) . However, its lack of ionizable groups (e.g., amidines) likely limits direct antimicrobial efficacy.

Physicochemical Properties

- Stereoelectronic Effects : The electron-rich aromatic rings may engage in π-π interactions or hydrogen bonding, similar to ATP-binding polyamines in , whereas chlorinated analogs (e.g., ) exhibit altered reactivity due to electron-withdrawing substituents .

Biological Activity

N'-(3,3-Diphenylpropyl)-N-(3-phenylpropyl)ethane-1,2-diamine is a complex organic compound belonging to the class of diamines. Its unique structural features, particularly the presence of multiple phenyl groups, make it a subject of interest in various biological research fields. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

- Molecular Formula : C26H32N2

- Molecular Weight : 372.5 g/mol

- CAS Number : 627522-64-9

- IUPAC Name : this compound

The chemical structure consists of two propyl chains attached to an ethane backbone with amino groups, which can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. These interactions can lead to modulation of cellular pathways and influence physiological responses. The compound may also exhibit antioxidant properties due to the presence of phenolic structures, which are known to scavenge free radicals.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. For instance, studies on related diphenylpropyl derivatives have demonstrated their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. The effectiveness of these compounds often correlates with their ability to interact with specific molecular targets involved in cancer progression.

| Compound | Cell Line Tested | Cytotoxicity | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | Significant | Induction of apoptosis |

| Related compounds | Various (e.g., prostate cancer) | Moderate to high | Inhibition of proliferation |

Neuroprotective Effects

Preliminary studies suggest that similar diamines may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This potential makes this compound a candidate for further investigation in neurodegenerative disease models.

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that structurally related compounds exhibited significant cytotoxic effects on breast cancer cells while showing lower toxicity on normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

- Mechanistic Insights : Research has indicated that compounds featuring tertiary amines in their structure enhance cytotoxicity against cancer cells by mimicking the action of established drugs like Tamoxifen . This suggests that this compound could be explored as a scaffold for designing new anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.